2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide
Description
This compound is a sulfanyl acetamide derivative featuring a pyridazine core substituted with a 2H-1,3-benzodioxol-5-yl group and an N-[(4-fluorophenyl)methyl]acetamide side chain. Such structural attributes position it as a candidate for anti-inflammatory or anti-exudative applications, though specific pharmacological data remain hypothetical pending further studies.
Properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S/c21-15-4-1-13(2-5-15)10-22-19(25)11-28-20-8-6-16(23-24-20)14-3-7-17-18(9-14)27-12-26-17/h1-9H,10-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKACFQNLKNBND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Construction of the Pyridazine Ring: The pyridazine ring can be synthesized via the reaction of hydrazine with a suitable dicarbonyl compound.
Thioether Formation: The benzodioxole and pyridazine intermediates are linked through a thioether bond, often using thiol reagents.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions can vary, but typical reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced aromatic rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used to study enzyme interactions, receptor binding, and cellular pathways.
Chemical Biology: It serves as a probe to understand biological mechanisms and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Below is a comparative analysis of structurally related sulfanyl acetamide derivatives, emphasizing core scaffolds, substituents, and reported biological activities:
Key Findings:
Anti-Exudative Activity: Triazole-based sulfanyl acetamides (e.g., ) exhibit anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
Metabolic Stability :
- The benzodioxol group in the target compound is less prone to oxidative metabolism compared to furan-containing analogs (e.g., ), which are susceptible to cytochrome P450-mediated degradation .
Substituent Effects :
- Fluorinated aromatic groups (e.g., 4-fluorophenyl in the target compound vs. 4-fluorobenzyl in ) improve membrane permeability and resistance to phase I metabolism. The trifluoromethyl group in enhances lipophilicity but may reduce solubility .
Heterocyclic Core Influence :
- Pyridazine : High polarity due to two adjacent nitrogen atoms; may improve aqueous solubility.
- Triazole : Smaller and more rigid, favoring tight receptor binding.
- Pyrazolo-pyrimidin : Bicyclic structure could enhance thermal stability but may complicate synthesis .
Biological Activity
The compound 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide is a complex organic molecule notable for its unique structural features, including a pyridazine ring, a thioether linkage, and an acetamide functional group. The inclusion of the 2H-1,3-benzodioxole moiety enhances its structural complexity, making it a promising candidate for various therapeutic applications.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 435.47 g/mol. Its structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Pyridazine Ring | Central structure contributing to biological activity |
| Thioether Linkage | Enhances interaction with biological targets |
| Acetamide Functional Group | Implicated in receptor binding |
| Fluorophenyl Group | Potentially increases lipophilicity and bioavailability |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. Preliminary studies suggest that it may alter enzyme activity, leading to downstream effects that could be beneficial in therapeutic contexts. The exact mechanism remains under investigation but is believed to involve:
- Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their function.
- Receptor Modulation : Altering receptor activity that influences various signaling pathways.
Biological Activity Studies
Research has highlighted several potential therapeutic effects of this compound:
- Antitumor Activity : Initial studies indicate that derivatives similar to this compound exhibit significant antitumor properties against various cancer cell lines. For example, compounds with similar scaffolds have shown efficacy in inhibiting growth in Mia PaCa-2 and PANC-1 cell lines .
- Antimicrobial Properties : The compound's structural features suggest potential antibacterial and antifungal activities. Compounds sharing structural elements have demonstrated effectiveness against pathogens like Staphylococcus aureus and Candida albicans .
- Analgesic Effects : Some analogs have been evaluated for pain relief properties using models such as the acetic acid-induced writhing test and the hot plate test, showing promise as analgesics .
Case Studies
Several case studies have examined the biological activity of structurally related compounds:
- Case Study 1 : A series of pyridazine derivatives were synthesized and tested for their antitumor activity. The most potent compounds exhibited IC50 values in the low micromolar range against multiple cancer cell lines .
- Case Study 2 : An investigation into the antimicrobial efficacy of thiazole derivatives revealed that certain compounds demonstrated broad-spectrum activity at low concentrations, supporting the notion that similar structures may yield effective antimicrobial agents .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure and biological activity has been explored through SAR studies. Key findings include:
- Substituent Effects : The presence of bulky groups at specific positions on the pyridazine ring significantly enhances biological activity.
- Functional Group Variability : Variations in functional groups (e.g., fluorine substitution) can affect lipophilicity and receptor binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
